2-Bromobutane (CAS 78-76-2) is a versatile secondary alkyl halide widely utilized as an alkylating agent and Grignard precursor in pharmaceutical, agrochemical, and fine chemical manufacturing. Characterized by a boiling point of 91.3 °C and a density of 1.258 g/mL, it offers a balanced reactivity profile that bridges the gap between highly reactive but unstable iodides and stable but sluggish chlorides. Its primary procurement value lies in its ability to efficiently introduce the branched sec-butyl moiety into complex molecular architectures, a critical structural modification for tuning the lipophilicity and steric bulk of active pharmaceutical ingredients (APIs) and specialty materials. [1]
Substituting 2-bromobutane with its cheaper chloride analog (2-chlorobutane) or its primary isomer (1-bromobutane) fundamentally alters both process parameters and product architecture, leading to procurement failures. 2-Chlorobutane possesses a significantly higher C-Cl bond dissociation energy, resulting in sluggish nucleophilic substitution rates that require harsher conditions, longer cycle times, and often yield lower conversions. Furthermore, 2-chlorobutane's high volatility (boiling point 68.2 °C) complicates atmospheric reflux processes and increases containment costs. Conversely, replacing 2-bromobutane with 1-bromobutane changes the regiochemistry of the alkylation, yielding a linear n-butyl group rather than the sterically demanding sec-butyl group, which can drastically alter the pharmacokinetic properties and efficacy of the final API. [1]
In standard SN2 and SN1 substitution reactions, the leaving group ability heavily dictates the reaction rate. 2-Bromobutane exhibits a substantially faster reaction rate compared to 2-chlorobutane due to the lower bond dissociation energy of the C-Br bond (~285 kJ/mol) versus the C-Cl bond (~339 kJ/mol). This thermodynamic advantage translates to exponentially faster rate constants, allowing for milder reaction conditions and shorter cycle times during industrial alkylation. [1]
| Evidence Dimension | Bond dissociation energy and relative reaction rate |
| Target Compound Data | C-Br bond (~285 kJ/mol); high reactivity |
| Comparator Or Baseline | 2-Chlorobutane (C-Cl bond ~339 kJ/mol; sluggish reactivity) |
| Quantified Difference | ~54 kJ/mol lower bond enthalpy leading to faster kinetics |
| Conditions | Standard SN1/SN2 solvolysis or alkylation conditions |
Faster substitution kinetics allow manufacturers to reduce reactor heating times and improve overall batch throughput.
The thermal properties of an alkylating agent dictate the equipment required for synthesis. 2-Bromobutane has a normal boiling point of 91.3 °C and a vapor pressure of 9.32 kPa at 25 °C. In contrast, 2-chlorobutane boils at 68.2 °C and has a vapor pressure of 21.0 kPa at the same temperature. This significant reduction in vapor pressure means 2-bromobutane is much less volatile, reducing evaporative losses and allowing for higher reaction temperatures under standard atmospheric reflux without the need for pressurized reactors. [1]
| Evidence Dimension | Vapor pressure at 25 °C and Boiling Point |
| Target Compound Data | 9.32 kPa ; 91.3 °C |
| Comparator Or Baseline | 2-Chlorobutane (21.0 kPa ; 68.2 °C) |
| Quantified Difference | ~55% lower vapor pressure; 23.1 °C higher boiling point |
| Conditions | Standard atmospheric pressure (101.3 kPa) at 25 °C |
Lower volatility reduces containment requirements and allows for higher reflux temperatures, accelerating endothermic reactions without specialized pressurized vessels.
The synthesis of sec-butylmagnesium bromide is a critical step in many complex API syntheses. 2-Bromobutane readily initiates with magnesium turnings in ethereal solvents (THF or diethyl ether) to form the Grignard reagent with high yields. Conversely, secondary chlorides like 2-chlorobutane are notoriously difficult to initiate, often requiring excessive amounts of chemical promoters (like iodine or 1,2-dibromoethane) and prolonged induction periods that can lead to sudden, uncontrollable exothermic runaways. [1]
| Evidence Dimension | Grignard initiation reliability |
| Target Compound Data | Rapid, reliable initiation with standard activation |
| Comparator Or Baseline | 2-Chlorobutane (Sluggish, delayed initiation prone to stalling) |
| Quantified Difference | Eliminates prolonged induction periods and reduces promoter dependency |
| Conditions | Magnesium turnings in anhydrous THF/Diethyl Ether |
Reliable Grignard initiation prevents dangerous thermal runaways and ensures reproducible yields in large-scale organometallic processes.
When selecting an alkylating agent, the resulting molecular architecture is paramount. Using 2-bromobutane instead of 1-bromobutane results in the installation of a branched sec-butyl group rather than a linear n-butyl group. This secondary carbon attachment introduces specific steric hindrance and alters the lipophilicity of the target molecule, which is a critical design parameter in the synthesis of sterically demanding APIs. While primary bromides react faster, the secondary bromide is uniquely required to achieve this branched architecture. [1]
| Evidence Dimension | Alkyl group architecture installed |
| Target Compound Data | Branched sec-butyl group (secondary attachment) |
| Comparator Or Baseline | 1-Bromobutane (Linear n-butyl group) |
| Quantified Difference | Distinct steric bulk and altered partition coefficient (LogP) |
| Conditions | Standard nucleophilic alkylation (e.g., malonic ester synthesis) |
The branched sec-butyl moiety is essential for tuning the pharmacokinetic properties and receptor binding affinity of specific pharmaceutical compounds.
Due to its reliable initiation and high yield compared to chloride analogs, 2-bromobutane is the preferred starting material for the large-scale synthesis of sec-butylmagnesium bromide. This Grignard reagent is a versatile nucleophile used extensively in the pharmaceutical industry to build complex carbon frameworks, where predictable reaction kinetics and avoidance of thermal runaways are critical for safety and efficiency.[1]
In medicinal chemistry, the exact steric profile of a drug molecule dictates its receptor binding and pharmacokinetics. 2-Bromobutane is specifically procured for alkylation reactions where the branched sec-butyl group is required, rather than the linear n-butyl group provided by 1-bromobutane. This is essential in the production of sterically tuned therapeutics and specific barbiturates. [2]
Because 2-bromobutane possesses a chiral center, enantiomerically pure forms ((R)- or (S)-2-bromobutane) can be utilized in stereospecific nucleophilic substitution reactions. Its superior leaving group ability compared to 2-chlorobutane ensures that reactions proceed under milder conditions, minimizing unwanted elimination side reactions or racemization, thereby preserving the stereochemical integrity of the final product. [3]
Flammable;Corrosive